molecular formula C13H16O4 B077563 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid CAS No. 15118-48-6

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Cat. No. B077563
CAS RN: 15118-48-6
M. Wt: 236.26 g/mol
InChI Key: MWWLDHHCRLWJJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid often involves reactions under basic conditions, such as the reaction of 4-methoxyacetophenone with diethyl oxalate, leading to complex structures featuring intramolecular hydrogen bonding and crystalline forms. For example, derivatives involving the 4-methoxyphenyl group have been synthesized to explore their structural and chemical properties, indicating the versatility of this moiety in organic synthesis (Nye, Turnbull, & Wikaira, 2013).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of interactions, including hydrogen bonding and crystal packing influences. For instance, compounds synthesized from reactions involving 4-methoxyphenyl groups demonstrate significant intermolecular hydrogen bonding, which impacts their crystalline structure and stability (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives highlight the reactivity of the 4-methoxyphenyl group, leading to the formation of complex structures. For example, the interaction with diazomethane can produce compounds with significant molecular complexity, showcasing the reactive versatility of the 4-methoxyphenyl motif (Aliev, Atovmyan, Kataev, & Zalesov, 2007).

Physical Properties Analysis

The physical properties of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid derivatives, such as crystallinity, melting points, and solubility, are closely tied to their molecular structure. The presence of 4-methoxyphenyl groups and other substituents significantly impacts these properties, as demonstrated by detailed crystallographic analysis (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformation, are essential for understanding the applications of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid and its derivatives. Investigations into these aspects reveal the compound's capacity for participating in a range of chemical reactions, offering insights into its utility in synthetic chemistry (Pimenova, Krasnych, Goun, & Miles, 2003).

Scientific Research Applications

Methods of Application : The synthesis involves a multicomponent condensation of hydroxycoumarins, arylglyoxals, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction in acetonitrile and final formation of the furylacetic acid moiety in acidic media .

Results : The target compound was synthesized with a

Methods of Application : Synthesis methods include classical and non-classical conditions, with a focus on green chemistry approaches using environmentally friendly solvents and catalysts .

Results : Various coumarin derivatives have been screened, showing promise in anti-HIV activity. The specific results and efficacy rates are detailed in the referenced studies .

Methods of Application : The synthesis of these compounds often involves modifications at specific positions on the coumarin ring to enhance biological activity .

Results : Some derivatives have shown to inhibit cancer cell growth, with ongoing research to optimize their potency and selectivity .

Methods of Application : The activity is assessed through in vitro assays against various microbial strains and tumor cell lines .

Results : The studies have reported varying degrees of success, with some compounds exhibiting strong anti-microbial and anti-tumor effects .

Methods of Application : These properties are evaluated using assays that measure the ability to scavenge free radicals .

Results : Certain derivatives have demonstrated significant antioxidant capacity, which is quantified using standard assays .

Methods of Application : The synthesis involves the formation of pyrrole rings through reactions with various reagents under controlled conditions .

Results : The yield of the desired polyfunctionalized pyrroles is typically high, and the compounds are characterized using standard analytical techniques .

Methods of Application : The method is based on a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction in acetonitrile and final formation of the furylacetic acid moiety in acidic media .

Results : The target compound was synthesized with a

Methods of Application : The synthesis involves a three-component reaction between arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3-(arylamino)but-2-enoates in ethanol as a green solvent .

Results : The synthesis yielded a

Methods of Application : These compounds are studied for their potential as antioxidants, antimicrobials, anticancer, and anti-inflammatory agents through various in vitro, in vivo, and clinical studies .

Results : The research has highlighted the role of chromones in reducing oxidative damage, inhibiting cancer, infections, and inflammation, and treating neurological and psychiatric disorders .

Methods of Application : The neuroprotective activity was demonstrated at a concentration of 10 µM by reducing glutamate-induced neurotoxicity in cell-based assays .

Results : The compound significantly reduced neurotoxicity in P12 pheochromocytoma cells by 82%, showcasing its potential as a therapeutic agent .

Safety And Hazards

The safety and hazards associated with “2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid” are not specified in the available resources.


Future Directions

The future directions for the study of “2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid” are not specified in the available resources. However, given the interest in related compounds for their biological and pharmaceutical properties4, further research into this compound could potentially be valuable.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid”. For a more comprehensive analysis, further research and resources would be required.


properties

IUPAC Name

4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWLDHHCRLWJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497419
Record name 4-(4-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

CAS RN

15118-48-6
Record name 4-(4-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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